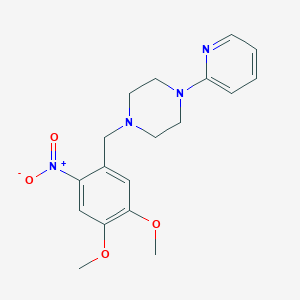
ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as CM-157, is a synthetic compound that has been studied for its potential use in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is not yet fully understood, but it is believed to act on the brain's glutamatergic system, specifically the N-methyl-D-aspartate (NMDA) receptors. ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate may modulate the activity of these receptors, leading to improved memory and learning, reduced anxiety and depression-like behaviors, and reduced drug addiction and withdrawal symptoms.
Biochemical and Physiological Effects:
ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including increased levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate may also increase the levels of other neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in lab experiments is its potential therapeutic effects for various neurological and psychiatric disorders. However, one limitation is the lack of human studies, as most of the research has been conducted on animal models.
Orientations Futures
There are several future directions for research on ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, including further studies on its potential therapeutic effects for Alzheimer's disease, depression, anxiety, and addiction. Additionally, more research is needed on the optimal dosage and administration of ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate and its long-term effects on the brain and body. Further studies on the mechanism of action of ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate may also provide insights into the development of new treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate involves several steps, including the protection of the hydroxyl group, the formation of the piperidine ring, and the deprotection of the hydroxyl group. The final product is obtained through a coupling reaction between the protected 3-chloro-4-hydroxybenzyl and 3-methoxybenzyl piperidine intermediates.
Applications De Recherche Scientifique
Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been studied for its potential use in various scientific research applications, including its effects on memory and learning, anxiety, depression, and addiction. Studies have shown that ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate can improve memory and learning in rodents and may have potential therapeutic effects for Alzheimer's disease. Additionally, ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to reduce anxiety and depression-like behaviors in animal models and may have potential as an antidepressant. ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has also been studied for its potential use in reducing drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
ethyl 1-[(3-chloro-4-hydroxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO4/c1-3-29-22(27)23(15-17-5-4-6-19(13-17)28-2)9-11-25(12-10-23)16-18-7-8-21(26)20(24)14-18/h4-8,13-14,26H,3,9-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXALVSPJYOTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)O)Cl)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-(3-chlorobenzyl)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5058756.png)
![(3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5058770.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide]](/img/structure/B5058777.png)

![5-(4-bromophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B5058790.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B5058798.png)
![ethyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5058806.png)

![N-{1-[1-(2,6-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5058820.png)
![4-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbaldehyde](/img/structure/B5058843.png)
![N-cyclopentyl-N'-[2-methyl-2-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058846.png)

![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5058857.png)